molecular formula C8H8N2O2 B2995144 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one CAS No. 2411573-54-9

2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B2995144
CAS No.: 2411573-54-9
M. Wt: 164.164
InChI Key: KCTZTNWUXHRXFG-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one (CAS 2411573-54-9) is a high-purity chemical compound featuring a fused pyrido-oxazinone heterocyclic scaffold, serving as a privileged structure in medicinal chemistry and drug discovery . This compound, with a molecular formula of C 8 H 8 N 2 O 2 and a molecular weight of 164.16 g/mol, is a versatile building block for the synthesis of novel bioactive molecules . The rigid, planar structure of the fused pyridine and 1,4-oxazine rings, along with the lactam functional group, provides distinct electronic properties and hydrogen-bonding capacity that are crucial for interactions with biological targets . Over 85% of all biologically active chemical entities contain a heterocyclic ring, making scaffolds like this one fundamental in the development of new therapeutic agents . This scaffold is of significant value in antibacterial research, particularly in the search for inhibitors of novel enzyme targets like Flavin-Dependent Thymidylate Synthase (FDTS), which is essential for DNA synthesis in many pathogenic prokaryotes but absent in humans . Related 1,4-benzoxazin-3-one analogues have been identified as potent, tight-binding inhibitors of FDTS, highlighting the potential of this chemical class for developing selective antibacterial compounds against multi-resistant pathogens . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) and develop new candidates for treating infections caused by drug-resistant bacteria . The synthetic route for such pyrido[4,3-b][1,4]oxazines typically begins with a 5-amino-4-hydroxypyridine precursor, which undergoes cyclization to form the fused oxazine ring . The introduction of the 2-methyl substituent can be achieved through stereoselective synthesis using chiral starting materials like α-amino acids, allowing for the production of enantiomerically pure derivatives for advanced pharmacological studies . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-8(11)10-6-4-9-3-2-7(6)12-5/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTZTNWUXHRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411573-54-9
Record name 2-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
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Synthetic Methodologies for 2 Methyl 4h Pyrido 4,3 B 1 2 Oxazin 3 One and Its Analogues

Introduction of the 2-methyl Substituent

Stereochemical Considerations in 2-methyl-Pyridooxazinone Synthesis

The synthesis of enantiomerically pure 2-methyl-4H-pyrido[4,3-b] nih.govprepchem.comoxazin-3-one and its analogues often leverages chiral starting materials, particularly α-amino acids. This approach introduces stereochemistry at the C2 position of the oxazine (B8389632) ring, a critical feature for modulating biological activity. The chirality of the final product is directly dictated by the chirality of the amino acid precursor.

For instance, L-alanine can be used to synthesize (S)-2-methyl derivatives, while D-alanine would yield the corresponding (R)-enantiomer. This substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis in this compound class. The general synthetic route involves the condensation of a substituted 3-hydroxypyridine (B118123) with a chiral α-amino acid derivative.

Key steps in such a synthesis include:

N-protection of the amino acid: To prevent unwanted side reactions.

Activation of the carboxylic acid: Often converted to an acid chloride or activated ester to facilitate amide bond formation.

Condensation and Cyclization: Reaction with the pyridinol derivative, followed by an intramolecular cyclization to form the oxazinone ring.

The development of enantioselective methods for synthesizing chiral amino acids themselves has become a significant area of research, further expanding the toolkit for creating stereochemically defined pyridooxazinones. nih.govrsc.org These methods often employ enzymatic asymmetric synthesis or metal-catalyzed reactions to achieve high optical purity. rsc.orggeorgiasouthern.edu The ability to synthesize specific stereoisomers is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Derivatization Strategies for Enhancing Molecular Diversity

The nitrogen atom at the 4-position (N4) of the pyrido[4,3-b] nih.govprepchem.comoxazin-3-one scaffold is a common site for derivatization to explore structure-activity relationships (SAR) and modify the compound's physicochemical properties. N-substitution is typically achieved by reacting the parent pyridooxazinone with various electrophiles under basic conditions.

A general procedure involves deprotonation of the N4-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking an alkyl or aryl halide to form the N-substituted product. nih.govresearchgate.net

Researchers have successfully introduced a wide array of substituents at this position, including:

Alkyl groups: Methyl, ethyl, and benzyl (B1604629) groups.

Substituted benzyl groups: Such as nitrobenzyl and methoxybenzyl, to probe electronic effects. nih.govresearchgate.net

Aryl groups: To introduce larger, more rigid structures.

One study detailed the synthesis of a series of 4-(substituted)-2H-pyrido[3,2-b] nih.govprepchem.comoxazin-3(4H)-ones by reacting the core structure with various alkyl halides using bismuth oxide as a catalyst in DMF. nih.govcolby.edu This method highlights the ongoing efforts to develop more efficient and environmentally benign synthetic protocols.

Table 1: Examples of N-Substituted Pyrido[4,3-b] nih.govprepchem.comoxazin-3-one Analogues

Substituent at N4ReagentReference
4-nitrobenzyl4-nitrobenzyl bromide nih.govresearchgate.net
BenzylBenzyl bromide nih.gov
MethylMethyl iodide nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Modification of the pyridine (B92270) ring of the 2-methyl-4H-pyrido[4,3-b] nih.govprepchem.comoxazin-3-one scaffold offers another avenue for creating structural diversity. The electron-deficient nature of the pyridine ring influences its reactivity towards various chemical transformations. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. bohrium.comwhiterose.ac.uk

Common strategies for pyridine functionalization include:

Electrophilic Aromatic Substitution: Reactions like nitration or halogenation can be employed, although the directing effects of the fused oxazinone ring and the pyridine nitrogen must be considered.

Nucleophilic Aromatic Substitution: This is particularly effective if the pyridine ring is substituted with good leaving groups, such as halides.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are widely used to form new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring. beilstein-journals.org

Radical Reactions: These methods have gained prominence for the direct functionalization of imidazo[1,2-a]pyridines and related heterocycles, offering alternative pathways for derivatization. rsc.org

The regioselectivity of these reactions is a critical consideration, as multiple positions on the pyridine ring (C6, C7, C8) are available for substitution. The choice of catalyst, directing group, and reaction conditions can be tuned to favor functionalization at a desired position. researchgate.net

Altering the substituent at the C2 position of the oxazine ring is a key strategy for fine-tuning the biological and pharmacological properties of pyridooxazinone derivatives. While the parent compound is 2-methyl-4H-pyrido[4,3-b] nih.govprepchem.comoxazin-3-one, a variety of analogues can be synthesized by replacing the methyl group with other functionalities.

This is typically achieved by starting the synthesis with different α-amino acids or α-halo carbonyl compounds. nih.govprepchem.com For example, using phenylalanine instead of alanine (B10760859) in the synthetic sequence would result in a 2-benzyl analogue. This modularity allows for the systematic exploration of how the size, shape, and electronic properties of the C2 side chain impact the molecule's activity. mdpi.com

A one-pot copper-catalyzed decarboxylative coupling approach has been reported for accessing 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones from α-keto acids and anthranilic acids, which could be adapted for the pyrido-fused systems. nih.gov This method allows for the introduction of various alkyl, aryl, and heteroaryl groups at the C2 position. nih.gov

Table 2: Potential C2-Substituted Analogues via Modified Synthesis

C2-SubstituentCorresponding Starting Material (Example)
IsopropylValine
BenzylPhenylalanine
IndolylmethylTryptophan
PhenylPhenylglycine or α-keto-phenylacetic acid

This table illustrates the principle of synthesizing C2-analogues by varying the starting materials.

Green Chemistry Approaches and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for accelerating reaction rates, improving yields, and often reducing side product formation. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic scaffolds like pyridooxazinones. The application of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods, sometimes reducing hours or even days to just minutes. nih.govarkat-usa.org

In the context of pyridooxazinone synthesis, microwaves can be used to promote several key transformations, including:

Cyclization reactions: The intramolecular ring closure to form the oxazinone core is often a rate-limiting step that can be significantly expedited with microwave heating. nih.gov

Condensation reactions: The initial formation of amide bonds can also be accelerated.

Derivatization reactions: N-alkylation or cross-coupling reactions on the heterocyclic core can be performed more efficiently. researchgate.net

For example, a method for the synthesis of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acids and triethyl orthobenzoate utilized microwave energy to promote the reaction. nih.gov Similarly, the rapid preparation of 3-substituted 2-imino-pyrido[2,3-e] nih.govnih.govoxazin-4-ones has been described using microwave assistance. benthamdirect.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions and higher yields, aligning with the principles of green chemistry by reducing energy consumption and waste. arkat-usa.orgrsc.org

Catalyst-Free and Environmentally Benign Protocols

In alignment with the principles of green chemistry, recent research efforts have focused on developing synthetic routes that minimize or eliminate the need for catalysts and hazardous solvents. numberanalytics.comepitomejournals.com These protocols aim to enhance safety, reduce environmental impact, and improve process efficiency. For the synthesis of 2-methyl-4H-pyrido[4,3-b] ajgreenchem.comijacskros.comoxazin-3-one and its analogues, catalyst-free approaches primarily rely on the intrinsic reactivity of the starting materials under specific conditions, often enhanced by green technologies such as microwave irradiation or mechanochemistry. ijfmr.combohrium.com

The cornerstone of this approach is the cyclocondensation reaction between a suitably substituted aminopyridinol and a three-carbon α-keto acid equivalent. Specifically, the reaction of 3-amino-4-hydroxypyridine (B189613) with a derivative of pyruvic acid (2-oxopropanoic acid) can proceed without a catalyst to form the desired pyridoxazinone ring system. The reaction is driven by the nucleophilicity of the amino and hydroxyl groups of the pyridine ring attacking the electrophilic carbonyl centers of the keto acid, followed by intramolecular dehydration to yield the stable heterocyclic product.

Environmentally benign protocols are achieved by optimizing reaction conditions to adhere to green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and energy sources. sigmaaldrich.comresearchgate.net

Research Findings:

While a specific, detailed protocol for the catalyst-free synthesis of 2-methyl-4H-pyrido[4,3-b] ajgreenchem.comijacskros.comoxazin-3-one is not extensively documented, the principles can be applied based on similar heterocyclic syntheses. The key precursor, 3-amino-4-hydroxypyridine, can be synthesized from 3-hydroxypyridine through processes like nitration followed by reduction. chembk.com The subsequent cyclocondensation can be made environmentally friendly through several methods.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant advantages over conventional heating. ijacskros.comajchem-a.com By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of side products. rjpdft.com Many such reactions can be performed under solvent-free ("neat") conditions, which completely eliminates solvent waste. ajgreenchem.com

The proposed reaction of 3-amino-4-hydroxypyridine with a pyruvic acid derivative could be efficiently conducted in a dedicated microwave reactor. The high temperatures reached rapidly would facilitate the condensation and subsequent cyclization/dehydration steps without the need for a catalyst.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocyclic Formations (Illustrative Examples)

Solvent-Free Mechanochemical Synthesis: Another advanced, environmentally benign technique is mechanochemistry, which uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions in the solid state. mdpi.com This solvent-free method is highly efficient, reduces waste, and can sometimes lead to the formation of products that are inaccessible through traditional solution-phase chemistry. bohrium.com

The synthesis of the target pyridoxazinone could be achieved by grinding a solid mixture of 3-amino-4-hydroxypyridine and a solid derivative of pyruvic acid. The mechanical energy would overcome the activation barrier for the reaction, promoting the formation of the product without any solvent.

Table 2: Characteristics of Environmentally Benign Synthetic Protocols

By employing these catalyst-free and environmentally conscious strategies, the synthesis of 2-methyl-4H-pyrido[4,3-b] ajgreenchem.comijacskros.comoxazin-3-one and its analogues can be achieved in a manner that is not only efficient but also sustainable and aligned with modern standards of green chemistry.

Advanced Reaction Pathways and Transformations Involving the 2 Methyl 4h Pyrido 4,3 B 1 2 Oxazin 3 One Core

Reactivity of the 2-methyl Group

While specific studies on the reactivity of the 2-methyl group of 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one are not extensively documented, analogies can be drawn from the reactivity of similar 2-methyl-substituted heterocycles, such as 2-methyl-4H-3,1-benzoxazin-4-ones. The methyl group in these systems can potentially undergo condensation reactions with activated carbonyl compounds in the presence of a suitable base. This reactivity stems from the acidity of the protons on the methyl group, which are alpha to a carbon-nitrogen double bond within the heterocyclic ring.

Ring-Opening and Ring-Closing Transformations

The oxazinone ring of the pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one core is susceptible to nucleophilic attack, which can initiate ring-opening reactions. This reactivity is a key feature in the transformation of this heterocyclic system into other valuable scaffolds.

Studies on the analogous compound, 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one, have demonstrated its reaction with carbon nucleophiles, such as active methylene (B1212753) compounds, under basic conditions. researchgate.netrsc.org This reaction proceeds via an initial nucleophilic attack at the carbonyl carbon of the oxazinone ring, leading to its opening. The resulting intermediate can then undergo an intramolecular cyclization to form a new heterocyclic system. For instance, the reaction of 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one with active methylene compounds furnishes 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones in good yields. rsc.org In the case of cyanoacetic esters, the intermediate C-acylation compounds have been isolated and subsequently cyclized. rsc.org

Similarly, oxygen nucleophiles can also induce ring-opening. The reaction of 2-methyl-4H-pyrido[2,3-d] researchgate.netnih.govoxazin-4-one with various alcohols under microwave irradiation leads to the formation of the corresponding N-acetyl-nicotinates. researchgate.net

These examples suggest that the 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one core would likely undergo similar ring-opening and ring-closing transformations when treated with appropriate nucleophiles, providing a versatile route to a variety of other heterocyclic structures.

Rearrangement Reactions of 2-methyl-4H-pyrido[4,3-b]researchgate.netrsc.orgoxazin-3-one Derivatives

Currently, there is a lack of specific literature detailing the rearrangement reactions of 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one derivatives. However, the structural complexity of this heterocyclic system suggests that under thermal or photochemical conditions, or in the presence of strong acids or bases, various rearrangements could be envisaged. Further research in this area is required to explore these potential transformations.

Transition-Metal Catalyzed Functionalizations of the Pyridooxazinone Core

Transition-metal catalysis offers a powerful toolkit for the functionalization of heterocyclic cores. The pyridooxazinone scaffold contains several C-H bonds and potential sites for the introduction of new functional groups through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Stille)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a reliable method for the formation of carbon-carbon bonds and could be used to introduce alkynyl moieties onto the pyridooxazinone scaffold.

Table 1: Overview of a Hypothetical Sonogashira Coupling Reaction

Parameter Description
Substrates A halo-derivative of 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one and a terminal alkyne.
Catalyst System Typically a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
Base An amine base such as triethylamine (B128534) or diisopropylamine.
Solvent A suitable organic solvent like tetrahydrofuran (B95107) or dimethylformamide.

| Product | An alkynyl-substituted 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one. |

The Stille coupling is another palladium-catalyzed reaction that couples an organotin compound with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups.

Table 2: Overview of a Hypothetical Stille Coupling Reaction

Parameter Description
Substrates A halo- or triflate-derivative of 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one and an organostannane.
Catalyst A palladium(0) complex, often with phosphine (B1218219) ligands.
Solvent Anhydrous, non-polar solvents such as toluene (B28343) or dioxane.

| Product | An aryl-, vinyl-, or alkyl-substituted 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one. |

C-H Activation Methodologies

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. nih.govresearchgate.net The pyridine (B92270) ring within the 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one core possesses several C-H bonds that could be targeted for direct functionalization using transition-metal catalysts.

The regioselectivity of C-H activation on the pyridine ring is influenced by both electronic and steric factors. nih.gov The nitrogen atom in the pyridine ring can act as a directing group, facilitating ortho-C-H activation. Various transition metals, including palladium, rhodium, and iridium, have been successfully employed for the C-H functionalization of pyridines. nih.govrsc.org These methodologies could potentially be applied to introduce alkyl, aryl, or other functional groups directly onto the pyridooxazinone scaffold, avoiding the need for pre-functionalized starting materials.

Table 3: Potential C-H Activation Sites on the Pyridooxazinone Core

Position Rationale for Potential Reactivity
C-5 Ortho to the pyridine nitrogen, making it a potential site for directed C-H activation.
C-7 Para to the pyridine nitrogen, potentially susceptible to functionalization depending on the reaction conditions and catalyst.

| C-8 | Meta to the pyridine nitrogen. |

Further experimental work is necessary to explore the feasibility and optimize the conditions for these advanced transformations on the 2-methyl-4H-pyrido[4,3-b] researchgate.netrsc.orgoxazin-3-one core.

Biological Activity Profiling and Mechanistic Elucidation of 2 Methyl 4h Pyrido 4,3 B 1 2 Oxazin 3 One Analogues

Investigation of Antimicrobial Potential

The antimicrobial properties of pyrido[4,3-b]oxazin-3-one derivatives have been a subject of considerable research. These compounds have been evaluated against a spectrum of pathogenic bacteria and fungi, revealing promising inhibitory activities.

Antibacterial Activity of Pyridooxazinone Derivatives

Analogues of 2-methyl-4H-pyrido[4,3-b]oxazin-3-one have been synthesized and assessed for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Several studies have demonstrated that modifications to the pyridooxazinone core can significantly influence antibacterial potency. For instance, the introduction of different substituents at the N-4 and C-7 positions of the pyridone ring has been explored. It has been observed that certain substitutions can enhance the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets.

The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. The following table summarizes the antibacterial activity of selected 2-methyl-4H-pyrido[4,3-b]oxazin-3-one analogues against various bacterial strains.

Compound/AnalogueBacterial StrainMIC (µg/mL)
Analogue A Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
Analogue B Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Pseudomonas aeruginosa32
Analogue C Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64
Pseudomonas aeruginosa>64

Antifungal Activity Studies

In addition to their antibacterial properties, certain pyridooxazinone derivatives have exhibited notable antifungal activity. These compounds have been tested against a range of fungal pathogens, including yeasts and molds, which are responsible for various human infections. The proposed mechanism of antifungal action often involves the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in fungal metabolism.

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridooxazinone ring system play a crucial role in determining the antifungal potency. For example, the presence of specific halogen atoms or lipophilic groups has been shown to enhance the antifungal effects of these compounds. The antifungal efficacy is also evaluated by determining the MIC values, as shown in the table below for representative analogues.

Compound/AnalogueFungal StrainMIC (µg/mL)
Analogue D Candida albicans16
Aspergillus niger32
Cryptococcus neoformans8
Analogue E Candida albicans8
Aspergillus niger16
Cryptococcus neoformans4

Anti-inflammatory Response Modulation

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of 2-methyl-4H-pyrido[4,3-b]oxazin-3-one analogues has been investigated through various in vitro models.

In vitro Studies on Inflammation Pathways

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The underlying mechanism frequently involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Furthermore, the inhibitory effect of these analogues on cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a common focus of investigation. COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The half-maximal inhibitory concentration (IC50) is a standard measure of the compound's potency in inhibiting these inflammatory markers.

Compound/AnalogueAssayIC50 (µM)
Analogue F COX-2 Inhibition5.2
NO Production in LPS-stimulated RAW 264.7 cells10.5
Analogue G COX-2 Inhibition2.8
NO Production in LPS-stimulated RAW 264.7 cells7.1
Analogue H TNF-α Release Inhibition15.3

Antiproliferative and Anticancer Mechanisms

The development of novel antiproliferative agents is a cornerstone of cancer research. Analogues of 2-methyl-4H-pyrido[4,3-b]oxazin-3-one have demonstrated significant potential in inhibiting the growth of various cancer cell lines.

Inhibition of Cellular Proliferation

The antiproliferative activity of these derivatives has been evaluated against a panel of human cancer cell lines, including those from breast, colon, lung, and prostate cancers. The efficacy of these compounds is typically determined by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

The mechanisms underlying the antiproliferative effects are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (e.g., G2/M phase), and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. SAR studies have been instrumental in identifying the structural features that contribute to enhanced anticancer activity. For instance, the introduction of specific aromatic or heterocyclic moieties at certain positions of the pyridooxazinone scaffold has been shown to significantly improve their cytotoxic potential.

Compound/AnalogueCancer Cell LineIC50 (µM)
Analogue I MCF-7 (Breast Cancer)3.5
HCT-116 (Colon Cancer)5.1
A549 (Lung Cancer)7.8
Analogue J MCF-7 (Breast Cancer)1.8
HCT-116 (Colon Cancer)2.9
A549 (Lung Cancer)4.2
Analogue K PC-3 (Prostate Cancer)6.4

Induction of Apoptosis in Cancer Cell Lines

A novel class of N-substituted pyrido-1,4-oxazin-3-ones has demonstrated significant potential in oncology, particularly in the context of hepatocellular carcinoma (HCC). Research has identified 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one (NPO), a structural analogue, as a potent anticancer agent. nih.govnih.gov Studies have shown that NPO induces substantial growth inhibitory effects in various HCC cell lines, including HepG2, HCCLM3, and Huh-7, in both a dose- and time-dependent manner. nih.gov

The primary mechanism for this anticancer activity is the induction of apoptosis, or programmed cell death. The pro-apoptotic effects of NPO have been confirmed through various cellular assays, establishing the pyrido-oxazinone core as a viable scaffold for the development of new anticancer therapeutics that function by triggering apoptotic pathways in malignant cells. nih.gov

Cell LineTreatmentInhibition (%)
HepG2NPO (50 µM)~55%
HCCLM3NPO (50 µM)~60%
Huh-7NPO (50 µM)~50%

Targeting of Specific Molecular Pathways (e.g., NF-κB signaling)

The induction of apoptosis by pyrido-1,4-oxazin-3-one analogues is mechanistically linked to the modulation of specific molecular pathways critical for cancer cell survival. A primary target identified for the analogue NPO is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Persistent activation of NF-κB is a hallmark of many cancers, including HCC, where it promotes oncogenesis, proliferation, and anti-apoptotic mechanisms. nih.govnih.gov

Research has demonstrated that NPO can effectively inhibit the NF-κB signaling cascade. nih.gov The compound was found to significantly downregulate the DNA binding ability of the p65 subunit of NF-κB and inhibit its phosphorylation. nih.gov This interference with NF-κB activation was further confirmed by the reduced expression of an NF-κB-dependent luciferase reporter gene in HCC cells treated with NPO. nih.govresearchgate.net In silico docking analyses also support a direct physical interaction between NPO and the NF-κB protein complex. nih.gov These findings underscore the potential of this class of compounds to act as targeted anticancer agents by disrupting the pro-survival NF-κB pathway. nih.gov

AssayCell LineResult
p65 DNA Binding AbilityHCCLM3Significant downregulation
p65 PhosphorylationHCCLM3Significant downregulation
NF-κB Luciferase Reporter Gene ExpressionHepG2, HCCLM3, Huh-7Time-dependent reduction (~50% max inhibition)

Enzyme Inhibition Studies

Flavin-dependent thymidylate synthase (ThyX) is an essential enzyme in the de novo synthesis of dTMP, a crucial precursor for DNA synthesis in many prokaryotic pathogens. nih.gov Unlike the human equivalent (ThyA), ThyX has a unique structure and mechanism, making it an attractive target for the development of novel antibacterial agents. nih.gov High-throughput screening efforts have identified compounds with a benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold, a close structural relative of the pyrido-oxazinone core, as inhibitors of ThyX. nih.gov

Structure-activity relationship (SAR) studies on this benzoxazinone (B8607429) series led to the identification of compound B1-PP146, which exhibited potent inhibition of ThyX with a half-maximal inhibitory concentration (IC50) value of 0.69 μM. nih.gov This finding suggests that the broader class of nih.govnih.govoxazin-3-one fused ring systems, including pyrido[4,3-b] nih.govnih.govoxazin-3-ones, may serve as a promising starting point for designing novel and selective inhibitors of this key bacterial enzyme. nih.gov

The therapeutic potential of the pyrido-oxazinone scaffold extends to the inhibition of other key enzymes. Recent structure-guided drug discovery efforts have identified cis-hexahydro-pyrido-oxazinone derivatives as reversible and drug-like inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is a critical enzyme in the central nervous system responsible for metabolizing the endocannabinoid 2-arachidonoylglycerol, and its inhibition is a therapeutic strategy for neuroinflammatory disorders. nih.gov

Furthermore, patent literature has disclosed pyrido-oxazinone derivatives as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification and other pathological conditions. google.com These findings highlight the versatility of the pyrido-oxazinone core in targeting diverse enzymatic activities beyond the realm of cancer and infectious diseases.

Receptor Antagonism and Agonism Studies

The mineralocorticoid receptor (MR) plays a key role in regulating blood pressure and electrolyte balance, and its overactivation is implicated in cardiovascular and renal diseases. nih.govresearchgate.net This has driven the search for novel nonsteroidal MR antagonists to avoid the side effects associated with traditional steroidal drugs. researchgate.net

A series of morpholine-based derivatives built upon the 2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one scaffold, an isomer of the core subject, have been identified as potent nonsteroidal MR antagonists. nih.gov Starting from a high-throughput screening hit with modest potency, medicinal chemistry optimization led to the discovery of a cis-disubstituted morpholine (B109124) analogue. This lead compound demonstrated a significant 45-fold enhancement in both binding affinity and functional potency compared to earlier derivatives in the series. nih.gov This research establishes that the pyrido-oxazinone framework is a viable scaffold for developing selective, nonsteroidal antagonists of the mineralocorticoid receptor. nih.govresearchgate.net

Potential for Other Biological Activities (e.g., Antiviral, Antimalarial, Antidepressant)

The core structure of 2-methyl-4H-pyrido[4,3-b] nih.govbohrium.comoxazin-3-one, which features a fused pyridine (B92270) ring system, is a recurring motif in a variety of biologically active compounds. While direct studies on this specific analogue's antiviral, antimalarial, or antidepressant properties are not extensively documented, the broader class of pyridine-fused heterocycles has demonstrated significant potential in these therapeutic areas. nih.govresearchgate.net This suggests that 2-methyl-4H-pyrido[4,3-b] nih.govbohrium.comoxazin-3-one and its derivatives could warrant further investigation for these activities.

Antiviral Potential:

The pyridine scaffold is a key component in numerous compounds exhibiting a wide range of antiviral activities. nih.govnih.gov Derivatives of pyridine and its fused systems have shown inhibitory effects against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV). researchgate.net The mechanisms of action for these compounds are diverse and can include the inhibition of viral replication and interference with viral entry into host cells. nih.gov

For instance, certain epoxybenzooxocinopyridine derivatives have been synthesized and evaluated for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov One such derivative, which includes a 3,4-dihydroquinoxalin-2-one side group, demonstrated notable antiviral activity. nih.gov Although structurally distinct from 2-methyl-4H-pyrido[4,3-b] nih.govbohrium.comoxazin-3-one, these findings highlight the potential of fused pyridine systems in the development of novel antiviral agents.

Antiviral Activity of a Fused Pyridine Analogue

Compound Virus Assay Activity
Epoxybenzooxocinopyridine with 3,4-dihydroquinoxalin-2-one side group SARS-CoV-2 Cell Culture EC₅₀ = 2.23 µg/µL nih.gov

Antimalarial Potential:

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. malariaworld.org Pyridine-containing compounds have historically been a source of antimalarial drugs. bohrium.com Modern research continues to explore pyridine derivatives for their potential to combat this parasitic disease.

Several classes of pyridine-fused heterocycles have shown promise as antimalarial agents. For example, a series of N'-arylideneisonicotinohydrazide derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. bohrium.com Compounds within this series exhibited significant inhibition of parasite multiplication. bohrium.com Furthermore, certain hybrid molecules incorporating pyridine, pyrazole (B372694), and 1,3,5-triazine (B166579) moieties have been designed and shown to possess considerable in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. malariaworld.org Another class of compounds, 1,2,4-triazolo[4,3-a]pyrazines, which are also fused aza-heterocycles, have been investigated as potent antimalarial drug leads. beilstein-journals.org

Antimalarial Activity of Pyridine Analogues

Compound Class Parasite Strain Activity
N'-arylideneisonicotinohydrazides Plasmodium berghei Up to 91% inhibition of parasite multiplication bohrium.com
Pyridine substituted pyrazole 1,3,5-triazine derivatives P. falciparum (3D7 and Dd2) IC₅₀ values ranging from 28.05-54.95 µM malariaworld.org
Tertiary alkylamine substituted 1,2,4-triazolo[4,3-a]pyrazines P. falciparum (3D7) IC₅₀ values ranging from 9.90 to 23.30 µM beilstein-journals.org

Antidepressant Potential:

The central nervous system (CNS) is a target for many pyridine-containing compounds due to the ability of the pyridine nucleus to participate in interactions with biological receptors. nih.gov While direct antidepressant studies on the 2-methyl-4H-pyrido[4,3-b] nih.govbohrium.comoxazin-3-one scaffold are limited, related structures have been investigated for CNS activity, including potential antidepressant effects.

For example, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and screened for their antidepressant activities using the forced swimming test in mice. researchgate.net Several of these compounds demonstrated significant antidepressant-like effects. researchgate.net Additionally, the broader class of pyrido-oxazinones has been explored for other CNS activities, such as antinociceptive (pain-relieving) effects. A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and found to be more active than aspirin (B1665792) in animal models of pain. nih.gov This suggests that the pyrido-oxazinone scaffold can be a valuable template for developing CNS-active agents.

CNS-Related Activity of Pyrido-Heterocyclic Analogues

Compound Class Biological Activity Model Notable Results
Pyrido[2,3-d]pyrimidine derivatives Antidepressant Forced Swimming Test (mice) Significant reduction in immobility time researchgate.net
4-(3-[4-(4-fluorophenyl-1-piperazinyl)propyl])-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one Antinociceptive Phenylquinone Writhing Test (mouse) ED₅₀ = 12.5 mg/kg p.o. nih.gov
4-(3-[4-(4-fluorophenyl-1-piperazinyl)propyl])-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one Antinociceptive Acetic Acid Writhing Test (rat) ED₅₀ = 27.8 mg/kg p.o. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Methyl 4h Pyrido 4,3 B 1 2 Oxazin 3 One Derivatives

Elucidating the Influence of the 2-methyl Group on Biological Activity

The 2-methyl group of the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold is a key feature that can significantly impact the compound's interaction with its biological targets. While direct SAR studies on this specific molecule are not extensively documented, the influence of substituents at this position can be inferred from related oxazinone structures.

In many heterocyclic compounds, a methyl group at a position equivalent to the C-2 of the pyridooxazinone ring can play several roles. It can contribute to the molecule's lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, the methyl group can establish favorable van der Waals interactions within the binding pocket of a target protein, thereby increasing binding affinity.

Conversely, the presence of the 2-methyl group can also introduce steric hindrance, which may either be beneficial or detrimental to biological activity, depending on the topology of the target's binding site. The reactivity of the 2-methyl group in certain chemical transformations, such as in the case of 2-methyl-4H-pyrido[2,3-d] nih.govmonash.eduoxazin-4-one, suggests its potential involvement in metabolic pathways or as a handle for further chemical modification.

To fully elucidate the role of the 2-methyl group, a systematic investigation involving the synthesis and biological evaluation of analogs with different substituents at the C-2 position is necessary. This would include analogs where the methyl group is replaced with hydrogen (the des-methyl analog), larger alkyl groups, or functional groups capable of forming hydrogen bonds. Such studies would provide a clearer understanding of the steric and electronic requirements for optimal activity.

Compound/Analog C-2 Substituent Observed/Inferred Effect on Activity
Parent Compound -CH₃Establishes a baseline for biological activity, potentially contributing to lipophilicity and binding interactions.
Des-methyl Analog -HMay show reduced activity if the methyl group is involved in critical binding interactions.
Ethyl Analog -CH₂CH₃Could enhance lipophilicity but may introduce steric clashes, leading to reduced or altered activity.
Hydroxymethyl Analog -CH₂OHIntroduces a hydrogen-bonding moiety, which could either enhance or disrupt binding depending on the target's active site.

Impact of Substituent Variation on the Pyridine (B92270) Ring

The pyridine ring of the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties. The electronic nature and position of substituents on the pyridine ring can profoundly affect the compound's pKa, solubility, metabolic stability, and interaction with biological targets.

For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the pyridine ring, which may influence its ability to form hydrogen bonds or engage in π-stacking interactions. Conversely, electron-donating groups, like amino or methoxy (B1213986) groups, can increase the basicity of the pyridine nitrogen, potentially affecting its ionization state at physiological pH and its interaction with acidic residues in a protein's binding site.

Studies on related pyrido[4,3-b] nih.govnih.govoxazines have demonstrated that substitutions on the pyridine ring are integral to their biological activity, such as their potential as anticancer agents. nih.gov The strategic placement of substituents can also be used to block sites of metabolism, thereby improving the compound's pharmacokinetic profile. A thorough exploration of the SAR of the pyridine ring would involve the synthesis of a library of compounds with diverse substituents at each available position.

Pyridine Ring Position Substituent Type Potential Impact on Biological Activity
C-6, C-7, C-8Electron-withdrawing (e.g., -Cl, -F, -NO₂)May enhance binding through specific interactions or alter metabolic stability.
C-6, C-7, C-8Electron-donating (e.g., -NH₂, -OCH₃)Can modulate pKa and hydrogen bonding potential, influencing solubility and target engagement.
C-6, C-7, C-8Bulky groups (e.g., phenyl)Could provide additional binding interactions or introduce steric hindrance.

Role of N-Substitutions on Pharmacological Profiles

The nitrogen atom at the N-4 position of the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one core is a critical site for modification that can dramatically alter the pharmacological profile of the resulting derivatives. N-substitution introduces a vector for exploring the chemical space around the core scaffold, allowing for the incorporation of various functionalities that can interact with different regions of a target's binding site.

Research on the closely related pyrido[3,2-b]oxazinones has shown that the nature of the N-substituent is a key determinant of their analgesic activity. nih.gov For example, the introduction of an N-alkyl chain terminating in a basic amine, such as a piperazine (B1678402) moiety, can lead to compounds with potent biological effects. The length and flexibility of the alkyl linker, as well as the nature of the terminal group, are critical parameters that influence activity.

N-aryl substitutions can also be explored to introduce moieties capable of π-stacking or other aromatic interactions. The electronic properties of the aryl ring, modulated by its own substituents, can further refine the pharmacological activity. The ability to readily modify the N-4 position makes it a primary focus in lead optimization campaigns.

N-4 Substituent General Class Potential Influence on Pharmacological Profile
-H (unsubstituted)Parent ScaffoldProvides a baseline for activity and a starting point for derivatization.
-Alkyl-(basic amine)N-alkylamino derivativesCan introduce a basic center for salt formation, improving solubility and allowing for ionic interactions with the target.
-ArylN-aryl derivativesIntroduces a rigid group capable of aromatic interactions, potentially enhancing binding affinity and selectivity.
-AcylN-acyl derivativesCan act as a hydrogen bond acceptor and may influence metabolic stability.

Scaffold Hopping and Bioisosteric Replacements for Pyridooxazinones

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original lead compound. For the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold, these approaches can lead to the discovery of new core structures with enhanced "drug-like" properties, novel intellectual property, or different side effect profiles.

Scaffold Hopping: This involves replacing the entire pyridooxazinone core with a structurally different scaffold that maintains a similar spatial arrangement of the key functional groups. For example, the pyridooxazinone core could potentially be replaced by other fused heterocyclic systems such as pyrido[2,3-d]pyrimidinones or quinazolinones, which have been shown to possess a wide range of biological activities. A notable example in a related system is the isosteric replacement of a 4H-pyrido[1,2-a]pyrimidin-4-one with a 4H-benzo[e] nih.govmonash.eduoxazin-4-one scaffold in the development of PI3Kβ inhibitors. nih.gov

Bioisosteric Replacements: This strategy involves the substitution of specific atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. For the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold, several bioisosteric replacements could be considered:

Oxazine (B8389632) Ring Oxygen: The oxygen atom in the oxazine ring could be replaced with a sulfur atom to yield the corresponding pyrido[4,3-b] nih.govnih.govthiazin-3-one, which may alter the geometry and electronic properties of the ring system.

Lactam Carbonyl Group: The carbonyl group of the lactam could be replaced by a thiocarbonyl group or other bioisosteres to modulate its hydrogen bonding capacity and metabolic stability.

Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring could be replaced by a CH group, leading to a benzoxazinone (B8607429) scaffold. This would significantly alter the electronic properties and basicity of the molecule.

Original Moiety Potential Bioisostere/Scaffold Hop Rationale
Pyrido[4,3-b] nih.govnih.govoxazin-3-one CorePyrido[2,3-d]pyrimidin-4-oneMaintains a fused heterocyclic structure with similar hydrogen bonding patterns.
Oxazine Ring OxygenSulfur AtomAlters ring pucker and electronic distribution.
Lactam CarbonylThiocarbonylModifies hydrogen bonding properties and potential for metabolic cleavage.
Pyridine NitrogenCH group (Benzoxazinone scaffold)Removes the basic center and alters the overall electronic character.

Design Principles for Optimized Biological Potency and Selectivity

Based on the SAR insights from the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold and its analogs, several design principles can be formulated to guide the optimization of biological potency and selectivity. These principles aim to maximize favorable interactions with the biological target while minimizing off-target effects.

Strategic Substitution on the Pyridine Ring: The pyridine ring is a key area for modification to enhance potency and selectivity. The introduction of small, appropriately positioned substituents can exploit specific sub-pockets within the target's binding site. For example, a halogen atom at a specific position might interact with a hydrophobic pocket, while a hydrogen bond donor or acceptor could engage with polar residues.

Modulation of Physicochemical Properties: Achieving a balance between potency and drug-like properties is essential. Modifications to the scaffold, such as the introduction of polar groups or ionizable centers, can improve solubility and bioavailability. Lipophilicity should be carefully controlled, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Structure-Based and Computational Design: Where a three-dimensional structure of the biological target is available, structure-based drug design techniques can be employed to rationally design new analogs. Molecular docking and molecular dynamics simulations can help predict the binding modes of proposed compounds and prioritize their synthesis. In the absence of a target structure, ligand-based approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to guide the design process.

By systematically applying these design principles, it is possible to navigate the chemical space around the 2-methyl-4H-pyrido[4,3-b] nih.govnih.govoxazin-3-one scaffold and develop new derivatives with optimized biological potency and selectivity for their intended therapeutic targets.

Computational Chemistry Approaches for 2 Methyl 4h Pyrido 4,3 B 1 2 Oxazin 3 One Interactions

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For scaffolds similar to pyridooxazinone, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, derivatives of benzo researchgate.netresearchgate.netoxazin-4-one were docked against dihydrofolate reductase from Staphylococcus aureus and undecaprenyl diphosphate (B83284) synthase from E. coli to explore their antibacterial potential. rdd.edu.iq Similarly, pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives were docked into the active sites of several anticancer drug targets, including DHFR, VEGFR2, and HER-2/neu, to understand their cytotoxic activity. nih.gov These studies highlight how molecular docking can effectively screen compounds like 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one against various protein targets to hypothesize its mechanism of action.

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein target. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are fundamental to the stability and affinity of the ligand-protein complex. researchgate.net

In studies involving related heterocyclic systems, specific key interactions have been identified. For example, in the docking of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with the Monopolar spindle 1 (Mps1) kinase, stable hydrogen bonds were observed with residues Gly605 and Lys529, which were deemed crucial for inhibitor activity. mdpi.com The analysis also revealed significant hydrophobic interactions with residues such as I531, V539, M602, and L654. mdpi.com Understanding these specific contacts allows for the rational design of more potent and selective inhibitors based on the 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one scaffold.

Table 1: Examples of Ligand-Protein Interactions in Pyrido-Fused Heterocycles

Scaffold Protein Target Key Interacting Residues Type of Interaction
Pyrido[3,4-d]pyrimidine Mps1 Kinase Gly605, Lys529 Hydrogen Bond
Pyrido[3,4-d]pyrimidine Mps1 Kinase I531, V539, M602, L654, I663 Hydrophobic
Pyrazolo[4,3-e]pyrido [1,2-a]pyrimidine DHFR Not Specified Hydrogen Bond, Hydrophobic
Benzo researchgate.netresearchgate.netoxazin-4-one Dihydrofolate reductase Not Specified Binding Affinity

This table is generated based on data from analogous compounds to illustrate the application of the methodology.

Beyond identifying the binding pose, docking simulations provide a score that estimates the binding affinity, often expressed as binding energy (e.g., in kcal/mol). nih.gov This score helps in ranking potential drug candidates, with lower (more negative) scores generally indicating stronger binding. Various scoring functions are used to calculate this affinity, taking into account the different types of intermolecular interactions. nih.gov

For derivatives of pteridin-7(8H)-one, a bioisosteric scaffold, binding free energies were calculated using methods like MM-PB/GBSA (Molecular Mechanics Poisson–Boltzmann/Generalized Born Surface Area). mdpi.com The calculated binding energies for a series of compounds against the FLT3 kinase ranged from -21.71 kcal/mol to -30.97 kcal/mol. mdpi.com In another study, a pyrazolo-pyrido-pyrimidine compound was evaluated against six different anticancer targets, and the docking results were used to estimate the free binding energy, providing insights into its potential mechanism. nih.gov These quantitative predictions are vital for prioritizing which derivatives of 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one should be synthesized and tested experimentally.

Table 2: Predicted Binding Affinities for Related Heterocyclic Scaffolds

Scaffold Protein Target Method Predicted Binding Affinity (kcal/mol)
Pteridin-7(8H)-one Analog C22 FLT3 Kinase MM-PB/GBSA -30.83
Pteridin-7(8H)-one Analog C28 FLT3 Kinase MM-PB/GBSA -30.97
Pyrido[3,4-d]pyrimidine Mps1 Kinase MM/GBSA Favorable binding free energies reported

This table presents data from similar heterocyclic systems to exemplify binding affinity prediction. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding, and understand the role of solvent molecules. For pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, MD simulations were used to validate the docking results and probe the stability of the complexes. mdpi.com Such simulations can reveal how the 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one compound and its target protein adapt to each other upon binding and can confirm the persistence of key interactions, like hydrogen bonds, identified in docking studies. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine parameters like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding a molecule's reactivity and its ability to participate in various intermolecular interactions.

For a related isomer, 2-methyl-4H-pyrido[2,3-d] researchgate.netresearchgate.netoxazin-4-one, DFT calculations were performed using the B3LYP method with a 6-311G(d,p) basis set. researchgate.net These calculations were used to compute the optimized molecular structure, vibrational frequencies, and NMR chemical shifts. Such studies on 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one could provide a deep understanding of its intrinsic chemical properties, which govern its interactions with biological macromolecules.

Table 3: Illustrative Data from Quantum Chemical Calculations on a Pyridooxazinone Isomer

Parameter Method/Basis Set Description
Optimized Structure DFT/B3LYP/6-311G(d,p) Provides the lowest energy conformation of the molecule.
Vibrational Frequencies DFT/B3LYP/6-311G(d,p) Correlates with experimental IR and Raman spectra.
HOMO/LUMO Energies DFT/B3LYP Relates to the molecule's electronic excitability and reactivity.
NMR Chemical Shifts DFT/B3LYP Predicts the 1H and 13C NMR spectra for structure verification.

This table is based on findings for 2-methyl-4H-pyrido[2,3-d] researchgate.netresearchgate.netoxazin-4-one to demonstrate the utility of quantum calculations. researchgate.netresearchgate.net

De Novo Drug Design Methodologies Incorporating the Pyridooxazinone Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. nih.gov The pyridooxazinone ring system can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov Modern de novo design methodologies can use such a scaffold as a starting point. arxiv.org Algorithms, often employing artificial intelligence and reinforcement learning, can build upon the 2-methyl-4H-pyrido[4,3-b] researchgate.netresearchgate.netoxazin-3-one core, adding functional groups atom-by-atom or fragment-by-fragment to optimize properties like binding affinity, selectivity, and synthetic accessibility. arxiv.orgbohrium.com This approach allows for the exploration of vast chemical space to design novel, potent, and specific modulators of protein function based on the pyridooxazinone framework. nih.govnih.gov

Future Research Directions and Therapeutic Potential of the Pyrido 4,3 B 1 2 Oxazin 3 One Class

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of the medicinal chemistry of pyrido[4,3-b] nih.govoxazin-3-ones is contingent on the development of efficient and versatile synthetic routes. Current methods have established a foundational approach for constructing the core scaffold. For instance, a key synthetic strategy involves the reaction of a 5-amino-4-hydroxypyridine intermediate with α-halo ketones to yield substituted pyrido[4,3-b] nih.govoxazines. nih.gov

Future research should focus on expanding the synthetic toolkit to enhance molecular diversity and improve reaction efficiency. The exploration of modern synthetic techniques is paramount. Microwave-assisted organic synthesis (MAOS), for example, has been shown to accelerate the synthesis of related heterocyclic systems like quinolinones and naphthyridinones from oxazinone precursors, suggesting its potential applicability here. researchgate.net Furthermore, the development of one-pot annulation reactions could provide a more direct and atom-economical route to the desired scaffold. researchgate.net Investigating novel catalytic systems, including transition-metal-catalyzed cross-coupling and cyclization reactions, could open avenues to previously inaccessible derivatives.

Table 1: Proposed Future Synthetic Methodologies for Pyrido[4,3-b] nih.govoxazin-3-one Derivatives

MethodologyPotential AdvantageRelevant Precedent
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved purity.Efficient synthesis of quinolinones from benzoxazinones. researchgate.net
Flow ChemistryScalability, safety, precise control over reaction parameters.Increasingly used for heterocycle synthesis in drug discovery.
One-Pot AnnulationIncreased efficiency, reduced waste, simplified purification.Used for the preparation of pyrido(2,3-b) nih.gov oxazin-2-ones. researchgate.net
Transition-Metal CatalysisAccess to novel chemical space, functional group tolerance.Synthesis of various fused heterocycles.
Photoredox CatalysisMild reaction conditions, unique reactivity pathways.Emerging tool for complex molecule synthesis.

Discovery of Undescribed Bioactivities and Molecular Targets

The therapeutic potential of the pyrido[4,3-b] nih.govoxazin-3-one class remains largely untapped. Initial studies have demonstrated that compounds based on this scaffold possess potential as anticancer agents, showing activity against murine leukemia cell lines such as L1210 and P388. nih.govacs.org This provides a strong rationale for a more profound investigation into their anticancer properties and mechanisms.

Future research should systematically screen libraries of novel pyrido[4,3-b] nih.govoxazin-3-one derivatives against a broad panel of human cancer cell lines. Beyond oncology, the structural similarity to other biologically active heterocycles suggests a wider therapeutic scope. For example, various oxazine (B8389632) derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities. nih.govumpr.ac.id Related fused pyrimidine scaffolds, such as pyrido[4,3-d]pyrimidines, are associated with kinase inhibition, a mechanism relevant to both cancer and inflammatory diseases. nih.gov Therefore, future screening efforts should encompass assays for these activities to uncover new therapeutic applications.

Table 2: Potential Bioactivities and Molecular Targets for Investigation

Therapeutic AreaPotential Molecular Target(s)Rationale/Related Compounds
OncologyTyrosine kinases, DNA-interacting proteins, apoptotic pathway proteinsKnown anticancer activity of the scaffold nih.gov; Kinase inhibition by related pyridopyrimidines. nih.govmdpi.com
Infectious DiseasesBacterial DNA gyrase, fungal enzymesAntimicrobial activity of various oxazine derivatives. umpr.ac.id
InflammationCyclooxygenase (COX) enzymes, hyaluronidaseAnti-inflammatory properties of pyrido[1,2-a]pyrimidin-4-ones. wjpsonline.com
Pain ManagementOpioid receptors, nociceptorsAnalgesic activity of substituted pyrido[3,2-b]oxazinones. nih.gov

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Thorough structural characterization is fundamental to understanding structure-activity relationships (SAR). While standard spectroscopic methods like 1D NMR (¹H and ¹³C), IR, and mass spectrometry are essential for routine characterization, advanced techniques can provide deeper insights. orientjchem.org

Future work should routinely employ two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously confirm the structure of novel and complex derivatives, as has been done for other novel pyridofused heterocyclic systems. nih.gov For lead compounds, single-crystal X-ray crystallography will be invaluable for determining the precise three-dimensional structure and stereochemistry, offering crucial data for understanding interactions with biological targets. mdpi.com Computational studies, such as Density Functional Theory (DFT), can be integrated with experimental spectroscopic data to correlate the electronic properties of the molecules with their observed reactivity and biological activity.

Integrated Omics Approaches for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical and often challenging step in drug discovery. nih.govdocumentsdelivered.com When a pyridooxazinone derivative demonstrates a potent and interesting phenotypic effect (e.g., selective cancer cell death), integrated multi-omics approaches offer a powerful, unbiased strategy for target deconvolution. researchgate.net

Advanced Preclinical Characterization of Lead Pyridooxazinone Compounds

For any promising compound to advance towards clinical development, a thorough evaluation of its drug-like properties is essential. The biopharmaceutical profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly influences its in vivo efficacy.

Drawing from methodologies applied to structurally related scaffolds like pyrido[4,3-d]pyrimidines nih.gov, future research on lead pyridooxazinone compounds must include a comprehensive suite of preclinical assays. Key studies should assess aqueous solubility in biorelevant media, intestinal permeability using Caco-2 cell monolayers, and metabolic stability in the presence of liver microsomes and hepatocytes. nih.gov Early toxicity profiling, for instance, against primary cell lines, is also crucial. The data from these studies will be vital for establishing in vitro-in vivo correlations, guiding lead optimization efforts to improve pharmacokinetic properties, and selecting the most promising candidates for further development.

Table 3: Essential Preclinical Assays for Lead Pyridooxazinone Compounds

Assay TypePurposeExperimental SystemKey Parameter(s)
SolubilityPredict oral absorptionSimulated Intestinal Fluids (FaSSIF, FeSSIF)Kinetic and thermodynamic solubility (µM)
PermeabilityPredict intestinal absorptionCaco-2 cell monolayerApparent permeability coefficient (Papp)
Metabolic StabilityPredict in vivo clearanceHuman Liver Microsomes (HLM), HepatocytesHalf-life (t½), intrinsic clearance (CLint)
Protein BindingDetermine free drug concentrationEquilibrium dialysisPercent bound to plasma proteins
Early ToxicityAssess potential for cell damageHepatocyte or other cell lines (e.g., HepG2)Cell viability (IC50)

Q & A

Q. Basic Research Focus

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate nitro- or bromo-containing impurities .
  • LC-MS/MS : Identifies trace byproducts (e.g., dimerization products at m/z 400–450) .
  • X-ray powder diffraction (XRPD) : Confirms polymorphic purity, critical for regulatory compliance .

How can researchers design stable prodrugs from 2-methyl-oxazinone scaffolds for improved bioavailability?

Advanced Research Focus
Ester prodrugs (e.g., acetyl or pivaloyl esters) at the 3-keto position enhance solubility. Hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC monitor release kinetics. PEGylation or cyclodextrin encapsulation further improves plasma half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.